molecular formula C12H18BrNO B1441431 2-bromo-N-(2-butoxyethyl)aniline CAS No. 1247450-26-5

2-bromo-N-(2-butoxyethyl)aniline

Cat. No. B1441431
M. Wt: 272.18 g/mol
InChI Key: YQIVNEWPPXHUTA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of anilines, such as 2-bromo-N-(2-butoxyethyl)aniline, involves various methods and applications. The process includes reactions, mechanisms, and catalysts involved in the formation of anilines from various precursors and substrates .


Molecular Structure Analysis

The molecular formula of 2-bromo-N-(2-butoxyethyl)aniline is C12H18BrNO . It has a molecular weight of 272.19 . The InChI code for this compound is 1S/C12H18BrNO/c1-2-3-9-15-10-8-14-12-7-5-4-6-11 (12)13/h4-7,14H,2-3,8-10H2,1H3 .


Physical And Chemical Properties Analysis

2-bromo-N-(2-butoxyethyl)aniline is a liquid at room temperature .

Scientific Research Applications

Chemical Fixation of CO2

Aniline Derivatives in Carbon Capture

Aniline derivatives have been investigated for their potential in chemical fixation of CO2, offering a pathway to synthesize value-added chemicals. This process involves cyclization of aniline derivatives with CO2 to produce functionalized azoles, presenting an environmentally friendly approach to utilize CO2 as a raw material (Vessally et al., 2017).

Synthesis of 2-(Azolyl)anilines

Cyclocondensation and Biological Properties

Research on 2-(azolyl)anilines, which shares a structural similarity with 2-bromo-N-(2-butoxyethyl)aniline, focuses on their synthesis methods, cyclocondensation reactions, and exploration of their biological activities. These compounds serve as effective 1,5-nucleophiles in cyclocondensation reactions, highlighting their significance in chemical synthesis and potential biological applications (Antypenko et al., 2017).

Analytical Methods and Antioxidant Activity

Determining Antioxidant Activity

Aniline derivatives are also part of studies investigating antioxidant activities. Analytical methods used in determining antioxidant activity can apply to a range of compounds, including aniline derivatives, to assess their potential in mitigating oxidative stress. This area of research is crucial for food engineering, medicine, and pharmacy, where antioxidant properties are highly valued (Munteanu & Apetrei, 2021).

Brominated Flame Retardants

Formation of Dioxins and Furans

While not directly related to 2-bromo-N-(2-butoxyethyl)aniline, studies on brominated flame retardants (including brominated anilines) explore their environmental impact, particularly regarding the formation of dioxins and furans during combustion. This research contributes to understanding the environmental and health implications of using brominated compounds in industrial applications (Zhang, Buekens, & Li, 2016).

properties

IUPAC Name

2-bromo-N-(2-butoxyethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO/c1-2-3-9-15-10-8-14-12-7-5-4-6-11(12)13/h4-7,14H,2-3,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIVNEWPPXHUTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCNC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(2-butoxyethyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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